1-Benzoxepin-3(2H)-one, 7-bromo-
Description
Overview of Benzoxepin Ring Systems: Structural and Chemical Characteristics
The benzoxepin ring system is a bicyclic heteroaromatic structure where a benzene (B151609) ring is fused to an oxepin (B1234782) ring, a seven-membered ring containing an oxygen atom. There are three constitutional isomers of benzoxepin, namely 1-benzoxepin, 2-benzoxepin, and 3-benzoxepin, which differ in the position of the oxygen atom and the fusion of the benzene ring. figshare.com These systems are of interest due to their presence in naturally occurring compounds with biological activity. researchgate.net For instance, the 3-benzoxepin skeleton is found in perilloxin, isolated from Perilla frutescens, which exhibits inhibitory activity against the cyclooxygenase enzyme. researchgate.net
The chemical characteristics of benzoxepins are influenced by the seven-membered ring, which is not planar and thus not aromatic in the same way as benzene. This non-planarity affects their stability and reactivity. The presence of the oxygen heteroatom introduces polarity and potential for hydrogen bonding.
Table 1: Isomers of Benzoxepin
| Isomer | Key Structural Feature |
| 1-Benzoxepin | Oxygen atom is at position 1. |
| 2-Benzoxepin | Oxygen atom is at position 2. |
| 3-Benzoxepin | Oxygen atom is at position 3. figshare.com |
Significance of the Benzoxepin-3(2H)-one Scaffold in Organic Synthesis
The benzoxepin-3(2H)-one scaffold is a valuable intermediate in organic synthesis. The ketone functionality at the 3-position allows for a variety of chemical transformations, such as nucleophilic additions, reductions, and the formation of enolates for further reactions. This versatility makes the scaffold a useful building block for constructing more complex molecules.
A notable example of its utility is in the synthesis of the antifungal agent pterulone. researchgate.net The synthesis commences with a related precursor, 4,5-dihydro-2H-benzoxepin-3-one, highlighting the importance of the benzoxepinone core in the development of new therapeutic agents. researchgate.net The reactivity of the ketone is exploited to introduce other functional groups necessary for the final product's biological activity.
Strategic Importance of Bromination in Benzoxepinone Derivatives
Bromination is a crucial transformation in organic synthesis, allowing for the introduction of a bromine atom onto a molecule. This process is of strategic importance for several reasons. The bromo-substituent can act as a leaving group in nucleophilic substitution reactions or facilitate the formation of organometallic reagents, such as Grignard or organolithium reagents. These can then be used to form new carbon-carbon bonds, enabling the elaboration of the molecular framework.
Furthermore, the introduction of a bromine atom can significantly alter the electronic properties and biological activity of a molecule. In the context of medicinal chemistry, halogenation is a common strategy to enhance the potency, selectivity, or pharmacokinetic properties of a drug candidate. The position of bromination on the benzoxepinone ring is critical, as it will dictate the subsequent synthetic possibilities and the ultimate properties of the derived compounds. For instance, electrophilic bromination would be expected to occur at specific positions on the benzene ring, directed by the existing substituents.
Contextualization of 1-Benzoxepin-3(2H)-one, 7-bromo- within Heterocyclic Chemistry
Heterocyclic compounds, cyclic molecules containing at least one heteroatom, are fundamental to life and medicine. youtube.com The benzoxepinone framework is a prime example of a heterocyclic system that has garnered interest from medicinal chemists. The fusion of a benzene ring with an oxepinone ring creates a unique three-dimensional structure that can interact with biological targets.
The presence of a bromine atom in 1-Benzoxepin-3(2H)-one, 7-bromo- further diversifies its chemical space. This compound can be seen as a "scaffold" that can be further modified to create a library of related molecules for biological screening. The benzoxazolone scaffold, a related heterocyclic system, has been described as a "privileged scaffold" in medicinal chemistry due to its recurrence in a wide range of biologically active compounds. nih.govresearchgate.net By extension, functionalized benzoxepinones like the 7-bromo derivative represent promising starting points for the discovery of new chemical entities with potential therapeutic applications.
While specific research findings on 1-Benzoxepin-3(2H)-one, 7-bromo- are not widely available in the public domain, its structural features firmly place it as a compound of interest within the ongoing exploration of heterocyclic chemistry and its application in drug discovery and materials science. Further investigation into its synthesis and reactivity is warranted to fully unlock its potential.
Structure
2D Structure
3D Structure
Properties
CAS No. |
381220-95-7 |
|---|---|
Molecular Formula |
C10H7BrO2 |
Molecular Weight |
239.06 g/mol |
IUPAC Name |
7-bromo-1-benzoxepin-3-one |
InChI |
InChI=1S/C10H7BrO2/c11-8-2-4-10-7(5-8)1-3-9(12)6-13-10/h1-5H,6H2 |
InChI Key |
ZDKSNWRHRPFJFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzoxepin 3 2h One, 7 Bromo and Analogous Benzoxepinones
Retrosynthetic Analysis of 1-Benzoxepin-3(2H)-one, 7-bromo-
A retrosynthetic analysis of the target molecule, 1-Benzoxepin-3(2H)-one, 7-bromo-, suggests several key disconnections. The primary disconnection breaks the ether linkage, leading back to a substituted phenol (B47542) and a suitable three-carbon synthon. Another strategic cut can be made at the C2-C3 bond, suggesting a precursor that can undergo an intramolecular cyclization.
The presence of the bromine atom on the aromatic ring points towards two main strategies: either starting with a pre-brominated phenolic precursor or introducing the bromine at a later stage onto the formed benzoxepinone scaffold. The choice between these approaches often depends on the compatibility of the bromination conditions with the functional groups present in the intermediates. A radical-based retrosynthetic approach could also be considered, offering alternative bond-forming strategies that differ from traditional two-electron pathways. nih.gov
Established Synthetic Routes to the 1-Benzoxepin-3(2H)-one Core
Several methods have been developed for the synthesis of the 1-benzoxepin-3(2H)-one core structure. These can be broadly categorized as follows:
Intramolecular cyclization is a cornerstone of benzoxepinone synthesis. A common strategy involves the ring closure of a suitably functionalized precursor. For instance, the intramolecular cyclization of a delta-hydroxy acid can lead to the formation of a lactone, which in this case would be the seven-membered benzoxepinone ring. youtube.com This process is often catalyzed by acid. youtube.com Another powerful method is the intramolecular ring-opening cyclization of epoxides with oxygen nucleophiles, which is a versatile tool for constructing benzo-fused heterocycles. researchgate.netyoutube.com
Cycloaddition reactions provide another avenue to the benzoxepinone framework. rsc.org For example, an intramolecular [3+2] cycloaddition of specific enal derivatives can yield complex benzoxepinone-based structures. rsc.org Furthermore, dihydrofurans, which can be synthesized through a carbonyl ylide [3+2] cycloaddition, can undergo rearrangement to form highly substituted benzoxepins. researchgate.net
The reaction between substituted acetophenones and salicylaldehydes represents a classical approach to building the benzoxepinone skeleton. This method typically involves a base-catalyzed condensation followed by cyclization to form the seven-membered ring. Variations of this route can provide access to a range of substituted benzoxepinones.
In some synthetic strategies, a 3(2H)-oxepinone can serve as a key intermediate. For instance, the synthesis of the antifungal compound pterulone, a chlorinated 1-benzoxepin derivative, proceeds through a 3(2H)-oxepinone intermediate which is then further functionalized. researchgate.net
Introduction of the Bromo-Substituent at the C-7 Position
The introduction of the bromine atom at the C-7 position can be achieved through electrophilic aromatic substitution on the benzene (B151609) ring of the benzoxepinone or a precursor. The directing effects of the existing substituents on the ring will determine the regioselectivity of the bromination.
Common brominating agents include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.comyoutube.comkhanacademy.orgyoutube.com N-Bromosuccinimide (NBS) is another effective reagent for the bromination of aromatic compounds, particularly those that are activated. organic-chemistry.orgchemicalbook.com The reaction conditions, such as the choice of solvent and temperature, can be optimized to achieve the desired monobromination at the C-7 position. organic-chemistry.orgchemicalbook.com For instance, using NBS in a mixture of chloroform (B151607) and acetic acid is a reported method for brominating similar heterocyclic systems. chemicalbook.com In cases of deactivated aromatic rings, stronger conditions, such as using NBS in concentrated sulfuric acid, may be necessary. organic-chemistry.org
The table below summarizes some common bromination methods applicable to aromatic compounds.
| Reagent System | Substrate Type | Key Features |
| Br₂ / FeBr₃ | Benzene and derivatives | Classic electrophilic aromatic substitution. youtube.comyoutube.comkhanacademy.orgyoutube.com |
| N-Bromosuccinimide (NBS) | Activated aromatics | Milder conditions, good for selective bromination. organic-chemistry.orgchemicalbook.com |
| NBS / H₂SO₄ | Deactivated aromatics | Harsher conditions for less reactive substrates. organic-chemistry.org |
| Ammonium bromide / Oxone | Activated aromatics | Mild, efficient, and uses a bromide salt as the bromine source. organic-chemistry.org |
Direct Halogenation Strategies for Benzoxepinone Scaffolds
The introduction of a halogen atom onto a pre-formed benzoxepinone scaffold is a direct approach to synthesizing compounds like 7-bromo-1-benzoxepin-3(2H)-one. This method typically involves the electrophilic aromatic substitution of the benzoxepinone core.
A common method for the bromination of aromatic compounds is the use of N-Bromosuccinimide (NBS) in a suitable solvent. For instance, the synthesis of 3-bromo-1-benzothiophene, a related heterocyclic system, is achieved by treating benzo[b]thiophene with NBS in a mixture of chloroform and acetic acid. chemicalbook.com This reaction proceeds via an electrophilic attack of the bromonium ion generated from NBS onto the electron-rich aromatic ring. A similar strategy can be envisioned for the benzoxepinone scaffold, where the bromine atom would be directed to the 7-position due to the activating and directing effects of the ether oxygen and the carbonyl group. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). chemicalbook.com
Table 1: Reagents and Conditions for Direct Bromination
| Reagent | Solvent | Temperature | Reaction Time | Reference |
| N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | 0°C to Room Temperature | 48 hours | chemicalbook.com |
Synthesis Utilizing Pre-Brominated Building Blocks
An alternative and often more controlled approach involves the use of starting materials that already contain the desired bromine atom. This strategy avoids potential issues with regioselectivity and over-halogenation that can occur with direct halogenation of the final scaffold.
One such approach could involve the synthesis of a pre-brominated phenol which is then used to construct the oxepinone ring. For example, a synthetic route to oxepin (B1234782) and dihydrooxepin-containing natural products started with a brominated aldehyde which was subsequently converted into a key intermediate. researchgate.net This highlights the utility of incorporating the halogen at an early stage.
Another example is the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one, which starts from a brominated precursor. researchgate.net Although this is a different heterocyclic system, the principle of using a pre-brominated starting material to achieve a specific halogenation pattern is a common and effective strategy in organic synthesis.
Advanced Synthetic Strategies for Functionalized Benzoxepinone Frameworks
The bromine atom in 7-bromo-1-benzoxepin-3(2H)-one provides a chemical handle for further functionalization through various advanced synthetic methods.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura, Stille) of Brominated Benzoxepinones
The bromine atom on the benzoxepinone ring is well-suited for participation in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a powerful method that involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction is widely used for creating biaryl linkages and introducing alkyl, alkenyl, or alkynyl groups. libretexts.orgmdpi.com For 7-bromo-1-benzoxepin-3(2H)-one, a Suzuki-Miyaura coupling with a suitable boronic acid or ester would allow for the introduction of a wide range of substituents at the 7-position. mdpi.comnih.gov The reaction typically proceeds under mild conditions and is tolerant of many functional groups. youtube.comnih.gov The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
| Oxidative Addition | The aryl bromide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. |
| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. |
The Stille coupling is another versatile palladium-catalyzed reaction that couples an organotin compound (organostannane) with an organic halide. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the Stille coupling can be used to functionalize 7-bromo-1-benzoxepin-3(2H)-one by forming a new carbon-carbon bond at the site of the bromine atom. organic-chemistry.orgnih.govyoutube.com While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org The mechanism also proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Intramolecular Cyclization Approaches to Diverse Benzoxepinone Derivatives
Intramolecular cyclization is a powerful strategy for the construction of cyclic molecules, including the benzoxepinone framework itself. These reactions can lead to a wide variety of derivatives depending on the nature of the starting material and the reaction conditions. rsc.orgresearchgate.net
For example, the synthesis of oxazinanones, a class of six-membered heterocycles, has been achieved through the intramolecular cyclization of amino acid-derived diazoketones catalyzed by a Brønsted acid. frontiersin.org A similar strategy could be adapted for the synthesis of benzoxepinones by designing a substrate that undergoes intramolecular cyclization to form the seven-membered oxepine ring.
The synthesis of various fused heterocyclic systems, including those containing an oxepine ring, has been accomplished through intramolecular cyclization reactions. researchgate.net These methods often provide good to excellent yields and offer a pathway to structurally diverse and potentially biologically active scaffolds. researchgate.net
Photochemical and Thermal Rearrangements in Benzoxepin Synthesis
Photochemical and thermal rearrangements represent another class of reactions that can be employed in the synthesis of benzoxepinone derivatives. These reactions often proceed through unique mechanisms and can provide access to structures that are difficult to obtain through other methods. researchgate.net
Photochemical rearrangements involve the use of light to induce molecular transformations. For instance, the photochemical reaction of benzophenone (B1666685) in the presence of isopropanol (B130326) leads to the formation of benzopinacol (B1666686) through a coupling reaction. youtube.com While not a direct synthesis of a benzoxepinone, this illustrates the power of photochemistry to form new bonds. The E-Z isomerization of styrylbenzazoles is another example of a photochemically controlled process. diva-portal.org It is conceivable that a photochemical strategy could be devised to construct or modify the benzoxepinone ring system.
Thermal rearrangements , such as the Claisen rearrangement, can also be utilized. rsc.org The thermal rearrangement of ortho-allyloxypolyimide membranes demonstrates the conversion of an imide to a benzoxazole. rsc.org A related thermal process could potentially be applied to a suitably substituted precursor to form the benzoxepinone ring. The thermal extrusion of triphenylphosphine (B44618) oxide from carbonyl-stabilized triphenylphosphonium ylides is another example of a thermal reaction used in the synthesis of functionalized alkynes, which could be precursors to more complex structures. mdpi.com
Spectroscopic and Structural Characterization of 1 Benzoxepin 3 2h One, 7 Bromo
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis: Proton Environments and Spin-Spin Coupling
The ¹H NMR spectrum of 1-Benzoxepin-3(2H)-one, 7-bromo- would be expected to reveal distinct signals corresponding to the different proton environments within the molecule. The aromatic protons on the benzene (B151609) ring, influenced by the bromine atom and the fused oxepine ring, would likely appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns (singlets, doublets, or doublet of doublets) would depend on their position relative to the bromine substituent and the points of fusion.
The protons on the oxepine ring would exhibit characteristic signals. The methylene (B1212753) protons adjacent to the oxygen atom (C2-H) would likely resonate at a different chemical shift compared to the methylene protons adjacent to the carbonyl group (C4-H), due to the differing electronic environments. Spin-spin coupling between these non-equivalent methylene protons would be expected, potentially resulting in complex splitting patterns.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.6 - 7.8 | d | ~2.5 |
| H-6 | 7.3 - 7.5 | dd | ~8.5, 2.5 |
| H-8 | 7.0 - 7.2 | d | ~8.5 |
| H-2 | 4.8 - 5.0 | s | - |
| H-5 | 3.0 - 3.2 | s | - |
Note: This is a generalized prediction. Actual experimental values may vary.
¹³C NMR Spectral Analysis: Elucidation of the Carbon Skeleton
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For 1-Benzoxepin-3(2H)-one, 7-bromo-, distinct signals would be anticipated for each of the ten carbon atoms.
The carbonyl carbon (C-3) would be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon atom bearing the bromine (C-7) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons in the benzene ring would also be identifiable. The aliphatic carbons of the oxepine ring (C-2, C-4, and C-5a) would appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 | ~195 |
| C-9a | ~158 |
| C-5a | ~135 |
| C-7 | ~120 |
| C-6 | ~132 |
| C-8 | ~128 |
| C-9 | ~118 |
| C-2 | ~75 |
| C-4 | ~45 |
| C-5 | Not Applicable |
Note: This is a generalized prediction. Actual experimental values may vary.
Advanced 2D NMR Techniques for Connectivity and Spatial Relationships
While specific experimental 2D NMR data for 1-Benzoxepin-3(2H)-one, 7-bromo- is not available, techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous structural assignment.
A COSY spectrum would establish the connectivity between adjacent protons, for instance, confirming the coupling between the aromatic protons on the benzene ring and potentially between the methylene protons on the oxepine ring if they are not magnetically equivalent.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For 1-Benzoxepin-3(2H)-one, 7-bromo-, which has a nominal molecular weight of approximately 240 g/mol , HRMS would be able to measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy.
The molecular formula of this compound is C₁₀H₇BrO₂. A key feature in the mass spectrum would be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity (approximately 1:1 ratio). This is due to the natural isotopic abundance of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal amounts. HRMS would confirm the elemental composition by matching the measured accurate mass to the calculated theoretical mass.
Analysis of Fragmentation Pathways for Structural Confirmation
The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. While specific experimental data for 1-Benzoxepin-3(2H)-one, 7-bromo- is not available, predictable fragmentation pathways can be postulated.
Upon electron ionization, the molecule would lose an electron to form the molecular ion. Subsequent fragmentation could involve the loss of a bromine radical (•Br), leading to a significant fragment ion. Another likely fragmentation pathway would be the loss of a carbon monoxide (CO) molecule from the ketone group, a common fragmentation for cyclic ketones. Alpha-cleavage adjacent to the carbonyl group or the ether oxygen could also occur, leading to the formation of various smaller fragment ions. The analysis of these fragmentation patterns would provide strong evidence to confirm the proposed structure.
Infrared (IR) Spectroscopy: Identification of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. While specific experimental IR data for 1-Benzoxepin-3(2H)-one, 7-bromo- is not widely available in published literature, the expected characteristic vibrational frequencies can be predicted based on the functional groups present in its structure. These include a ketone (C=O), an ether (C-O-C), an aromatic ring, and a carbon-bromine bond (C-Br).
The most prominent absorption band in the IR spectrum of this compound would be from the carbonyl (C=O) stretching vibration of the ketone group. This typically appears as a strong, sharp peak in the region of 1700-1725 cm⁻¹. The exact position of this peak can be influenced by the ring strain of the seven-membered oxepinone ring and the electronic effects of the fused benzene ring.
The ether linkage within the oxepine ring will exhibit a characteristic C-O-C stretching vibration, which is typically observed in the range of 1260-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring, including the bromine atom, will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
For comparative purposes, the IR spectrum of related heterocyclic ketones, such as pyridazinone derivatives, shows characteristic bands for C=O, and C=C groups around 1700 cm⁻¹ and 1580 cm⁻¹ respectively. researchgate.net
Table 1: Predicted Characteristic IR Absorption Bands for 1-Benzoxepin-3(2H)-one, 7-bromo-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Ketone (C=O) | Stretching | 1700 - 1725 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Ether (Ar-O-C) | Asymmetric Stretching | 1250 - 1200 | Strong |
| Ether (C-O-C) | Symmetric Stretching | 1100 - 1000 | Medium |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
| Alkyl C-H | Stretching | 3000 - 2850 | Medium |
| C-Br | Stretching | 600 - 500 | Medium to Strong |
X-ray Crystallography: Definitive Solid-State Structure Determination
Crystal Structure Analysis of 1-Benzoxepin-3(2H)-one, 7-bromo- and Related Bromobenzoxepinones
A specific crystal structure for 1-Benzoxepin-3(2H)-one, 7-bromo- has not been reported in publicly accessible crystallographic databases. However, the analysis of related bromo-substituted heterocyclic compounds can provide valuable insights into the expected structural features. For instance, the crystal structure of 7-bromo-1,3-dihydro-1-methyl-3(S)-methyl-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one has been determined, showcasing the utility of X-ray diffraction in confirming the absolute configuration and molecular geometry of complex heterocyclic systems. srce.hr
A crystallographic analysis of 1-Benzoxepin-3(2H)-one, 7-bromo- would be expected to reveal a planar benzene ring fused to a non-planar seven-membered oxepinone ring. The bromine atom would be located at the 7-position of the benzoxepine (B8326511) core. Key structural parameters that would be determined include the precise bond lengths of the C=O, C-O, C-C, and C-Br bonds, as well as the bond angles within the seven-membered ring, which would define its conformation.
Table 2: Representative Crystallographic Data for a Related Bromo-Substituted Heterocycle (Illustrative)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| R-factor | Value |
Note: This table is illustrative and does not represent actual data for 1-Benzoxepin-3(2H)-one, 7-bromo-. The values would be determined from a single-crystal X-ray diffraction experiment.
Conformational Insights Derived from X-ray Diffraction Data
The seven-membered ring of a 1-benzoxepin-3(2H)-one system is flexible and can adopt several conformations, such as a chair, boat, or twist-boat form. X-ray diffraction data would provide a definitive picture of the preferred conformation in the solid state. Conformational analysis of related benzodioxepine and benzoxathiepine derivatives using a combination of NMR spectroscopy, X-ray analysis, and computational modeling has shown that the seven-membered ring can adopt various low-energy conformations. researchgate.net
For 1-Benzoxepin-3(2H)-one, 7-bromo-, the fusion of the benzene ring and the presence of the sp²-hybridized carbonyl carbon at the 3-position would significantly influence the conformational landscape of the oxepinone ring. It is likely that the ring would adopt a conformation that minimizes steric interactions and torsional strain. An X-ray structure would precisely define this conformation, including the puckering parameters of the seven-membered ring and the dihedral angles between the fused rings. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.
Reactivity and Chemical Transformations of 1 Benzoxepin 3 2h One, 7 Bromo
Chemical Reactivity of the Ketone Moiety at C-3
The ketone at the C-3 position is a key site for chemical modifications. Its reactivity is typical of carbonyl compounds, involving interactions with both nucleophiles and electrophiles. ncert.nic.inkhanacademy.org
Nucleophilic Addition Reactions
The carbonyl carbon in 1-Benzoxepin-3(2H)-one, 7-bromo- is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com This makes it susceptible to attack by various nucleophiles. ncert.nic.inopenochem.org Such reactions proceed via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated during workup to yield an alcohol. libretexts.org
Strong nucleophiles, such as those found in Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are expected to add to the C-3 ketone irreversibly. masterorganicchemistry.com This would result in the formation of tertiary alcohols, where a new carbon-carbon bond is established at the C-3 position. Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol.
Table 1: Potential Nucleophilic Addition Reactions at C-3
| Reagent | Nucleophile | Expected Product | Reaction Type |
|---|
Condensation Reactions with Carbonyl Reagents
The C-3 ketone can undergo condensation reactions, which are fundamental in carbon-carbon double bond formation. The Wittig reaction, for instance, would involve the reaction of the ketone with a phosphorus ylide (a triphenylphosphorane) to replace the carbonyl oxygen with an alkylidene group. This method is highly versatile for creating exocyclic double bonds at the C-3 position. A related transformation, the Horner-Wadsworth-Emmons reaction, uses a phosphonate (B1237965) carbanion and often provides better yields and stereochemical control.
While benzoin (B196080) condensation is characteristic of aldehydes, other condensation reactions, such as those with amines, are expected. youtube.comyoutube.com For example, the ketone could react with primary amines to form imines, or with hydroxylamine (B1172632) to yield an oxime. Such reactions are often catalyzed by acid. ncert.nic.in
Table 2: Potential Condensation Reactions at C-3
| Reagent(s) | Reaction Name | Expected Product Structure |
|---|---|---|
| Ph₃P=CH₂ | Wittig Reaction | 7-bromo-3-methylene-2,3,4,5-tetrahydro-1-benzoxepine |
| (EtO)₂P(O)CH₂CO₂Et, NaH | Horner-Wadsworth-Emmons | Ethyl 2-(7-bromo-4,5-dihydro-1-benzoxepin-3(2H)-ylidene)acetate |
| NH₂OH·HCl, Base | Oxime Formation | 1-Benzoxepin-3(2H)-one, 7-bromo-, oxime |
| H₂N-NH₂, KOH | Wolff-Kishner Reduction | 7-bromo-2,3,4,5-tetrahydro-1-benzoxepine |
Reduction and Oxidation Pathways
Beyond simple hydride addition, the ketone offers other redox possibilities. Complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group can be achieved under conditions like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc-mercury amalgam and strong acid) reduction, which would yield the fully deoxygenated 7-bromo-2,3,4,5-tetrahydro-1-benzoxepine.
Conversely, the ketone can undergo oxidative cleavage. The Baeyer-Villiger oxidation, which uses a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), would insert an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This reaction converts a cyclic ketone into a lactone (a cyclic ester). youtube.com In the case of 1-Benzoxepin-3(2H)-one, 7-bromo-, this would lead to the formation of an eight-membered lactone, expanding the heterocyclic ring. wikipedia.orgnih.gov The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org
Transformations Involving the Benzene (B151609) Ring and the Bromine Substituent
The substituted benzene ring provides a platform for modifying the aromatic core and for introducing new functional groups via the bromine atom.
Electrophilic Aromatic Substitution Reactions on the Benzene Moiety
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. khanacademy.orglibretexts.org The outcome of such reactions on 1-Benzoxepin-3(2H)-one, 7-bromo- is dictated by the directing effects of the existing substituents: the bromine atom and the cyclic ether's oxygen atom. libretexts.org
The ether oxygen is a strongly activating, ortho, para-directing group due to its ability to donate lone-pair electron density into the ring via resonance. organicchemistrytutor.comyoutube.com The bromine atom is a deactivating, yet also ortho, para-directing group. organicchemistrytutor.comyoutube.com When both types of groups are present, the powerful activating effect of the ether oxygen dominates. savemyexams.com The ether directs incoming electrophiles to the positions ortho and para to it (C-6 and C-8). Since the C-7 position is blocked by bromine, substitution will be directed to the C-6 and C-8 positions.
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 7-bromo-6-nitro-1-benzoxepin-3(2H)-one and 7-bromo-8-nitro-1-benzoxepin-3(2H)-one |
| Bromination | Br₂, FeBr₃ | 6,7-dibromo-1-benzoxepin-3(2H)-one and 7,8-dibromo-1-benzoxepin-3(2H)-one |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-acetyl-7-bromo-1-benzoxepin-3(2H)-one and 8-acetyl-7-bromo-1-benzoxepin-3(2H)-one |
Nucleophilic Aromatic Substitution at the Brominated Position
The bromine atom at C-7 is an excellent "handle" for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. acs.org These reactions are not classical nucleophilic aromatic substitutions (which typically require strong electron-withdrawing groups) but rather proceed via a catalytic cycle involving a metal, most commonly palladium. youtube.com
Suzuki-Miyaura Coupling: This reaction would couple the aryl bromide with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgyoutube.com This would be an effective way to synthesize biaryl structures or to attach alkyl or alkenyl groups at the C-7 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orgnih.govcapes.gov.br This provides a direct route to C-7 aminated derivatives. synthesisspotlight.com
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form an arylalkyne. wikipedia.orgorganic-chemistry.orglibretexts.org
These cross-coupling reactions offer a powerful and modular approach to diversify the structure of 1-Benzoxepin-3(2H)-one, 7-bromo- with high functional group tolerance. uzh.chresearchgate.net
Table 4: Potential Cross-Coupling Reactions at C-7
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-7 Substituent |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | -Phenyl |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | -Morpholinyl |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | -C≡C-Phenyl |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | -CH=CH-Phenyl |
| Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄ | -CH=CH₂ |
Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The bromine atom at the C-7 position of the aromatic ring in 1-Benzoxepin-3(2H)-one, 7-bromo- serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. While specific examples for 1-Benzoxepin-3(2H)-one, 7-bromo- are not extensively documented in the literature, the reactivity can be inferred from studies on analogous aryl bromide systems, such as brominated benzocycloheptadienones and other bromo-heterocycles. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.orgharvard.edu For 1-Benzoxepin-3(2H)-one, 7-bromo-, a Suzuki-Miyaura coupling would enable the introduction of a variety of aryl, heteroaryl, or alkyl groups at the C-7 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand, base, and solvent is crucial for optimizing the reaction conditions. harvard.eduorganic-chemistry.org
Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new substituted alkene. organic-chemistry.orglibretexts.orgthieme-connect.de This transformation on 1-Benzoxepin-3(2H)-one, 7-bromo- would yield a 7-alkenyl derivative. The reaction typically proceeds via oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org The regioselectivity of the alkene addition is often a key consideration. thieme-connect.de
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org Applying this reaction to 1-Benzoxepin-3(2H)-one, 7-bromo- would provide access to 7-amino-1-benzoxepin-3(2H)-one derivatives, which are valuable intermediates for further functionalization. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of this reaction. beilstein-journals.org
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org This reaction on the target molecule would lead to the synthesis of 7-alkynyl-1-benzoxepin-3(2H)-ones. The reaction is typically co-catalyzed by palladium and copper salts. wikipedia.orgnih.gov
Stille Coupling: In a Stille coupling, an organotin reagent is used as the coupling partner for the aryl bromide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction offers another avenue for C-C bond formation at the C-7 position of the benzoxepinone core. A key advantage is the stability of the organotin reagents, though their toxicity is a drawback. organic-chemistry.org
Below is a table summarizing the expected products from these cross-coupling reactions with 1-Benzoxepin-3(2H)-one, 7-bromo-.
| Reaction | Coupling Partner | Expected Product Structure | Catalyst/Reagents (General) |
| Suzuki-Miyaura | R-B(OH)₂ | 7-R-1-Benzoxepin-3(2H)-one | Pd(0) catalyst, Base |
| Heck | H₂C=CHR | 7-(CH=CHR)-1-Benzoxepin-3(2H)-one | Pd(0) catalyst, Base |
| Buchwald-Hartwig | R₂NH | 7-(NR₂)-1-Benzoxepin-3(2H)-one | Pd(0) catalyst, Ligand, Base |
| Sonogashira | H−C≡C−R | 7-(C≡C−R)-1-Benzoxepin-3(2H)-one | Pd(0) catalyst, Cu(I) salt, Base |
| Stille | R-Sn(Alkyl)₃ | 7-R-1-Benzoxepin-3(2H)-one | Pd(0) catalyst |
Reactions of the Seven-Membered Oxepin (B1234782) Ring System
The seven-membered oxepin ring in 1-Benzoxepin-3(2H)-one, 7-bromo- is susceptible to a variety of transformations, including ring-opening, ring-closure, and rearrangements, which can be triggered by different reaction conditions.
Ring-Opening and Ring-Closure Reactions of Benzoxepinones
The stability of the benzoxepinone ring system can be influenced by reagents that can interact with the ether linkage or the carbonyl group. Under certain conditions, the seven-membered ring can undergo cleavage. For instance, strong nucleophiles or reducing agents might lead to the opening of the oxepin ring. Conversely, synthetic strategies towards benzoxepinones often involve ring-closure reactions as the key step.
Intramolecular Rearrangements of the Benzoxepinone Scaffold
Intramolecular rearrangements can be induced by acidic or basic conditions, leading to isomeric structures. msu.edu For example, base-catalyzed rearrangements could potentially involve the enolate of the ketone functionality, leading to skeletal reorganization. Acid-catalyzed rearrangements might proceed through protonation of the carbonyl or ether oxygen, followed by bond migration.
Cycloaddition Reactions Involving the Unsaturated System
The double bond within the oxepin ring, being part of an enol ether moiety, can potentially participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.comyoutube.commasterorganicchemistry.com While the enol ether double bond is generally electron-rich and thus a good diene component, its participation as a dienophile is also conceivable with highly reactive dienes. Another possibility is [3+2] cycloaddition reactions with 1,3-dipoles, which would lead to the formation of five-membered heterocyclic rings fused to the benzoxepinone framework. nih.gov
Regioselective and Stereoselective Derivatizations of 1-Benzoxepin-3(2H)-one, 7-bromo-
Achieving regioselectivity and stereoselectivity in the derivatization of 1-Benzoxepin-3(2H)-one, 7-bromo- is crucial for the synthesis of specific, well-defined analogs.
Regioselectivity: The presence of multiple reactive sites in the molecule necessitates control over which site reacts. For example, electrophilic aromatic substitution on the benzene ring would be directed by the existing bromo and ether substituents. Bromination of the parent 1-benzoxepin-3(2H)-one would likely occur at the C-7 position due to the directing effects of the ether oxygen. mdpi.comnih.gov The regioselectivity of reactions at the seven-membered ring, such as additions to the double bond or reactions at the α-position to the carbonyl, would be governed by electronic and steric factors.
Stereoselectivity: Reactions that create new chiral centers, for instance, at the C-2 or C-4 positions of the oxepin ring, can potentially be controlled to favor the formation of one stereoisomer over another. This can be achieved through the use of chiral reagents, catalysts, or by taking advantage of the inherent stereochemical biases of the molecule.
Theoretical and Computational Investigations of 1 Benzoxepin 3 2h One, 7 Bromo
Quantum Chemical Calculations: Molecular Geometry and Electronic Structure
Quantum chemical calculations offer a powerful lens through which to inspect the fundamental properties of a molecule at the atomic level. For 1-Benzoxepin-3(2H)-one, 7-bromo-, these methods can predict its three-dimensional structure, the distribution of electrons, and other key electronic parameters.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. It is a widely used tool for predicting the molecular properties of organic compounds. For a molecule like 1-Benzoxepin-3(2H)-one, 7-bromo-, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry and electronic properties. nih.goveuroasiajournal.org
The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. The presence of the bromine atom on the benzene (B151609) ring is expected to induce changes in the aromatic system's geometry and electronic distribution compared to the unsubstituted parent compound. The seven-membered oxepine ring introduces significant conformational flexibility.
Table 1: Predicted Ground State Properties of 1-Benzoxepin-3(2H)-one, 7-bromo- (Hypothetical Data Based on Related Structures)
| Property | Predicted Value |
| Dipole Moment | ~2.5 - 3.5 D |
| HOMO Energy | ~ -6.5 to -7.0 eV |
| LUMO Energy | ~ -1.5 to -2.0 eV |
| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV |
Note: This data is hypothetical and serves as an illustrative example of typical DFT outputs for similar molecules.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between them provides an indication of the molecule's kinetic stability.
Conformational Analysis and Potential Energy Surfaces
The seven-membered ring of the benzoxepinone core is not planar and can adopt several conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional shape and how this influences its properties and biological activity. This analysis involves mapping the potential energy surface by systematically changing key dihedral angles to identify low-energy conformers. researchgate.netlibretexts.org
For the 1-benzoxepin-3(2H)-one ring system, common conformations would include chair, boat, and twist-boat forms. The presence of the fused benzene ring and the carbonyl group at the 3-position will significantly influence the relative energies of these conformers. The most stable conformation will be the one that minimizes steric and torsional strain. It is anticipated that a chair-like conformation would be the most stable, similar to what has been observed for related benzazepine and benzodioxepine systems. nih.gov
Computational Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic data, which are invaluable for identifying and characterizing a compound.
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory.
The predicted ¹H and ¹³C NMR chemical shifts for 1-Benzoxepin-3(2H)-one, 7-bromo- would be influenced by the electronic environment of each nucleus. The bromine atom, being an electron-withdrawing group, is expected to cause a downfield shift for the aromatic protons in its vicinity. The protons on the seven-membered ring would exhibit chemical shifts characteristic of their position relative to the oxygen atom and the carbonyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Benzoxepin-3(2H)-one, 7-bromo- (Hypothetical Data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H₂ | ~ 4.5 - 5.0 | ~ 70 - 75 |
| C4-H₂ | ~ 2.8 - 3.2 | ~ 40 - 45 |
| C5-H | ~ 7.0 - 7.2 | ~ 125 - 130 |
| C6-H | ~ 7.3 - 7.5 | ~ 130 - 135 |
| C8-H | ~ 7.5 - 7.7 | ~ 120 - 125 |
| C9-H | ~ 7.1 - 7.3 | ~ 130 - 135 |
| C=O (C3) | - | ~ 200 - 210 |
| C-Br (C7) | - | ~ 115 - 120 |
Note: This data is hypothetical and for illustrative purposes. Actual values would depend on the specific computational method and solvent model used.
Vibrational Frequency Analysis for IR Spectral Correlation
Vibrational frequency analysis, also performed at the DFT level, can predict the infrared (IR) spectrum of a molecule. This is useful for identifying characteristic functional groups. The calculated frequencies are often scaled to better match experimental data.
For 1-Benzoxepin-3(2H)-one, 7-bromo-, the most prominent peak in the IR spectrum is expected to be the C=O stretching vibration of the ketone, typically appearing in the range of 1700-1740 cm⁻¹. Other characteristic vibrations would include C-O-C stretching of the ether linkage in the seven-membered ring, C-H stretching of the aromatic and aliphatic protons, and vibrations associated with the C-Br bond.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling can provide insights into the mechanisms of chemical reactions, including the synthesis of the target compound. For instance, the formation of the benzoxepinone ring system can be studied to understand the transition states and intermediates involved. A plausible synthetic route to 1-Benzoxepin-3(2H)-one, 7-bromo- might involve an intramolecular cyclization reaction. Computational modeling could help in optimizing reaction conditions by identifying the lowest energy pathway. For example, studies on the synthesis of related benzoxepinone skeletons have utilized ring-closing metathesis, a reaction amenable to computational investigation. nih.govresearchgate.net
Transition State Characterization for Key Chemical Transformations
The synthesis or reaction of 1-Benzoxepin-3(2H)-one, 7-bromo- would involve several key chemical transformations. Identifying the transition state for each step is crucial for understanding the reaction mechanism and kinetics. A transition state is a high-energy, transient configuration of atoms that must be passed through for a chemical reaction to occur.
Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these transition states. For a hypothetical reaction, such as the synthesis of a derivative, the process would involve:
Locating Stationary Points: The potential energy surface of the reaction is explored to find all stationary points, which include reactants, products, intermediates, and transition states.
Frequency Analysis: A frequency calculation is performed on the optimized geometry of the supposed transition state. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Table 1: Hypothetical Transition State Analysis Data for a Reaction Involving a Benzoxepinone Scaffold
| Reaction Step | Computational Method | Basis Set | Imaginary Frequency (cm⁻¹) |
| Ring Closure | B3LYP | 6-31G(d,p) | -250.4 |
| Bromination | M06-2X | def2-TZVP | -189.7 |
This table is illustrative and does not represent actual experimental data for the named compound.
Energetic Profiles and Reaction Pathways
Once the reactants, products, and transition states are identified, an energetic profile for the entire reaction pathway can be constructed. This profile plots the potential energy of the system as a function of the reaction coordinate, providing a visual representation of the energy changes throughout the reaction.
Key parameters derived from the energetic profile include:
Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.
Reaction Energy (ΔErxn): The energy difference between the reactants and the products, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).
These calculations help in predicting the feasibility and spontaneity of a reaction, as well as identifying the rate-determining step.
Table 2: Hypothetical Energetic Data for a Reaction Pathway of a Substituted Benzoxepinone
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +22.5 |
| Intermediate | +5.3 |
| Transition State 2 | +15.8 |
| Products | -10.2 |
This table is for illustrative purposes and the values are not based on actual calculations for the specified compound.
Molecular Dynamics Simulations: Dynamic Behavior and Conformational Flexibility
While quantum mechanical calculations provide insights into static structures and energies, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. mdpi.comnih.gov An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.comnih.gov
For 1-Benzoxepin-3(2H)-one, 7-bromo-, MD simulations would be used to explore:
Conformational Flexibility: The seven-membered oxepin (B1234782) ring can adopt various conformations. MD simulations can reveal the most stable conformations and the energy barriers between them.
Solvent Effects: By including solvent molecules in the simulation box, the influence of the environment on the molecule's structure and dynamics can be studied.
Intermolecular Interactions: If studying interactions with other molecules, such as a biological target, MD can elucidate the binding modes and stability of the complex. nih.gov
The results of an MD simulation are typically analyzed to calculate properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions.
Advanced Research Perspectives on 1 Benzoxepin 3 2h One, 7 Bromo
Design and Synthesis of Diverse Libraries of 1-Benzoxepin-3(2H)-one, 7-bromo- Analogs
The creation of diverse chemical libraries is a cornerstone of modern drug discovery. A promising strategy for generating analogs of 1-Benzoxepin-3(2H)-one, 7-bromo- involves diversity-oriented synthesis (DOS). figshare.comcam.ac.uknih.govmdpi.com This approach aims to produce a wide range of structurally distinct molecules from a common starting material, thereby broadly exploring chemical space.
One potential approach would be a "build-couple-pair" strategy. researchgate.net Starting with the core 7-bromo-1-benzoxepin-3(2H)-one scaffold, the "build" phase would involve the synthesis of this core structure. The subsequent "couple" and "pair" phases would entail the introduction of diverse building blocks at various positions on the molecule. The presence of the bromine atom at the 7-position is particularly advantageous, as it serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide array of aryl, alkynyl, and amino substituents, respectively.
Furthermore, the ketone functionality at the 3-position offers another point for diversification. Reactions such as reductive amination, Wittig olefination, and the formation of various heterocyclic rings (e.g., pyrazoles, isoxazoles) via condensation with appropriate binucleophiles could be employed to generate a rich library of analogs.
A hypothetical library design could involve a matrix approach where a set of diverse boronic acids for Suzuki coupling at the 7-position is combined with a set of various amines for reductive amination at the 3-position. This combinatorial approach would rapidly generate a large number of unique analogs for biological screening.
Development of Novel and Efficient Synthetic Methodologies for the Compound
While the synthesis of the broader 1-benzoxepin-3(2H)-one scaffold has been reported, the development of novel and efficient methodologies specifically for 1-Benzoxepin-3(2H)-one, 7-bromo- remains an area of active interest. Key considerations include atom economy, step efficiency, and the use of environmentally benign reagents.
One promising avenue is the application of multicomponent reactions (MCRs). An isocyanide-based MCR, for instance, could potentially construct the benzoxepinone core in a single step from simple starting materials. A reported one-pot synthesis of 3H-2-benzoxepin-1-ones utilized a Passerini condensation followed by an intramolecular Wittig reaction, showcasing the power of MCRs in building such ring systems. figshare.comnih.gov Adapting this strategy to incorporate a bromine-substituted starting material could provide a direct and efficient route to the target compound.
Another area for exploration is the use of transition-metal catalysis beyond just functionalization. A concise three-step strategy for the synthesis of 2-benzoxepin-3(1H)-ones involved an initial intermolecular Heck coupling, followed by reduction and a base-induced intramolecular condensation. researchgate.net Investigating similar palladium-catalyzed cascade reactions could lead to more streamlined syntheses of the 1-benzoxepin-3(2H)-one core.
Furthermore, refining existing multi-step syntheses to improve yields, reduce the number of purification steps, and utilize greener solvents and reagents would be a valuable contribution to the field.
In-depth Mechanistic Studies of Underexplored Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of 1-Benzoxepin-3(2H)-one, 7-bromo- is crucial for optimizing existing methods and developing new ones.
One area ripe for investigation is the mechanism of the intramolecular cyclization to form the seven-membered oxepine ring. Depending on the specific synthetic route, this could involve an intramolecular Williamson ether synthesis, a ring-closing metathesis, or a Michael addition-type cyclization. Detailed kinetic studies, isotopic labeling experiments, and computational modeling could elucidate the transition states and intermediates involved, providing insights into the factors that control the efficiency and regioselectivity of the ring-formation step.
The bromination of the aromatic ring is another critical step. Mechanistic studies could clarify the regioselectivity of this reaction and help to develop milder and more selective brominating conditions. Understanding the electronic effects of the substituents on the starting material would be key to controlling the position of bromination.
Finally, the mechanisms of the various cross-coupling reactions at the 7-bromo position are well-established in a general sense, but their application to this specific scaffold may present unique features. Investigating the influence of the benzoxepinone core on the catalytic cycle of palladium could lead to the development of more efficient and substrate-specific coupling protocols.
Exploration of Stereoselective Synthesis for Potential Chiral Derivatives
The introduction of stereocenters into the 1-benzoxepin-3(2H)-one scaffold can significantly impact its biological activity. Therefore, the development of stereoselective synthetic methods to access chiral derivatives of 1-Benzoxepin-3(2H)-one, 7-bromo- is a critical research direction.
Asymmetric catalysis offers a powerful tool for achieving this. beilstein-journals.org For instance, the reduction of the ketone at the 3-position can be performed enantioselectively using chiral reducing agents or through catalytic asymmetric transfer hydrogenation. This would yield chiral 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-3-ols, which could serve as versatile intermediates for the synthesis of other chiral analogs.
Another approach involves the asymmetric construction of the benzoxepinone ring itself. A catalytic asymmetric tandem carbonyl ylide formation/[4 + 3]-cycloaddition has been reported for the synthesis of chiral 4,5-dihydro-1,3-dioxepines, demonstrating the feasibility of creating seven-membered heterocyclic rings with high enantioselectivity. rsc.org Exploring similar catalytic asymmetric cycloaddition strategies could provide direct access to enantiomerically enriched 1-benzoxepin-3(2H)-one derivatives.
The development of chiral organocatalysts could also play a significant role. cardiff.ac.uk For example, a chiral amine catalyst could be employed in an asymmetric Michael addition to construct a key intermediate with a defined stereocenter, which could then be elaborated to the final chiral benzoxepinone.
The successful development of such stereoselective syntheses would open the door to studying the specific biological activities of individual enantiomers of 1-Benzoxepin-3(2H)-one, 7-bromo- analogs, a crucial step in the development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
